molecular formula C9H10N2O B3352663 4(1H)-Quinolinone, 8-amino-2,3-dihydro- CAS No. 50349-91-2

4(1H)-Quinolinone, 8-amino-2,3-dihydro-

Cat. No.: B3352663
CAS No.: 50349-91-2
M. Wt: 162.19 g/mol
InChI Key: HQPFPBRBRITWKJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Quinolinone Derivatives

The story of quinolinone chemistry is deeply rooted in the broader history of its parent heterocycle, quinoline (B57606). Quinoline was first isolated from coal tar in 1834, and its derivatives quickly became a cornerstone of synthetic chemistry and drug discovery. nih.gov Early research was heavily driven by the quest for antimalarial agents, inspired by the natural quinoline alkaloid, quinine. sigmaaldrich.com This led to the development of famous synthetic methods like the Skraup (1880) and Combes (1888) syntheses, which are classic examples of quinoline ring formation. nih.gov

Research into the oxidized forms, quinolinones, followed, with initial studies focusing on the fully aromatic 4(1H)-quinolinones and 2(1H)-quinolinones. These compounds were recognized for their diverse biological activities, including antibacterial and anticancer properties. researchgate.net The development of synthetic methods to access the partially saturated dihydroquinolinone core came later. Classic methods often involved harsh conditions, but modern organic chemistry has seen a shift toward more efficient and environmentally benign strategies. rsc.org The evolution of synthetic approaches includes the application of domino reactions, which allow for the construction of the complex heterocyclic system in a single operation from simple precursors, greatly improving efficiency and atom economy. mdpi.comresearchgate.net Another significant advancement has been the refinement of reactions like the Fries rearrangement, which can be used to construct the 2,3-dihydro-4(1H)-quinolinone skeleton from N-aryl-β-lactams (azetidin-2-ones) under controlled conditions. anu.edu.auwikipedia.org

Significance of the 4(1H)-Quinolinone, 8-amino-2,3-dihydro- Motif in Heterocyclic Chemistry

The specific motif, 8-amino-2,3-dihydro-4(1H)-quinolinone, combines two structurally important features, making it a molecule of considerable interest in heterocyclic chemistry.

First, the 2,3-dihydro-4(1H)-quinolinone core is a recognized privileged scaffold. Its structure is essentially an aza-analog of a flavanone, and while it often serves as an intermediate for the synthesis of fully aromatic 4-quinolones, many derivatives exhibit potent biological activities of their own. nih.gov Its synthetic accessibility through various routes, including intramolecular cyclization of o-aminochalcones or domino Michael-SNAr approaches, makes it a valuable platform for building molecular diversity. nih.govorganic-chemistry.org

Second, the 8-amino substituent on the quinoline ring is a well-established pharmacophore and a powerful metal-chelating group. The 8-aminoquinoline (B160924) scaffold itself is the basis for several important antimalarial drugs, such as primaquine (B1584692) and tafenoquine. mdpi.com The nitrogen atoms at position 1 (in the heterocycle) and position 8 (of the amino group) can form a stable bidentate complex with various metal ions. This chelating ability is often linked to the biological mechanism of action for many 8-aminoquinoline and 8-hydroxyquinoline (B1678124) derivatives. nih.govresearchgate.netnih.gov

The combination of these two features in a single molecule—the privileged dihydroquinolinone scaffold and the functional 8-amino chelating group—creates a unique chemical entity. This motif offers the potential for developing multifunctional compounds where the scaffold provides a specific three-dimensional orientation for biological target interaction, while the 8-amino group can be exploited for metal chelation, as a hydrogen bond donor, or as a handle for further synthetic elaboration. nih.govresearchgate.net

Overview of Current Research Landscape for Amino-Dihydroquinolinones

Current research on amino-dihydroquinolinones is vibrant, largely driven by the search for new therapeutic agents. While specific studies on the 8-amino-2,3-dihydro-4(1H)-quinolinone isomer are not widely reported, research on other amino-substituted isomers provides a clear picture of the field's direction. The amino group is often incorporated to modulate the compound's physicochemical properties, such as solubility and basicity, or to serve as a key interaction point with a biological target.

Synthetic efforts have focused on developing versatile and efficient methods to access these scaffolds. Domino reactions, for instance, provide a powerful tool for creating substituted 2,3-dihydro-4(1H)-quinolinones in high yields from readily available starting materials. mdpi.comnih.gov These methods are often designed to be modular, allowing for the introduction of various substituents on both the carbocyclic and heterocyclic rings.

Table 1: Selected Modern Synthetic Routes to Substituted 2,3-Dihydro-4(1H)-quinolinones
Synthetic MethodStarting MaterialsKey FeaturesReported YieldsReference
Domino Michael-SNAr1-Aryl-2-propen-1-ones and primary aminesConcise route to N-alkylated derivatives.54-78% nih.gov
Domino Imine Addition-SNArtert-Butyl 2-fluoro-5-nitrobenzoylacetate and iminesAccess to highly substituted derivatives at room temperature.Good overall yields mdpi.com
Fries-like RearrangementN-Arylazetidin-2-onesUses triflic acid to promote rearrangement at low temperatures.30-96% mdpi.comanu.edu.au
Ag(I)-Triflate Catalysiso-Aminoacetophenones and aromatic aldehydesMild, one-pot procedure with a wide tolerance for different functional groups.High organic-chemistry.org
Reduction-CyclizationSubstituted o-nitrochalconesUses iron powder and strong acid to initiate a nitro reduction followed by cyclization.72-88% nih.gov

In the context of medicinal chemistry, various amino-dihydroquinolinone derivatives are being explored for a range of biological activities. For example, derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been conjugated with peptides and evaluated for their enzyme inhibition and antioxidant properties. While the specific isomer is different (a 2-oxo instead of a 4-oxo), this research highlights the strategy of using the amino group as an anchor to attach other bioactive moieties. nih.gov The overarching goal is to leverage the dihydroquinolinone core to create novel molecules with potential applications in areas such as oncology and infectious diseases. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-amino-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPFPBRBRITWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485770
Record name 4(1H)-Quinolinone, 8-amino-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50349-91-2
Record name 4(1H)-Quinolinone, 8-amino-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 1h Quinolinone, 8 Amino 2,3 Dihydro

Classical Multi-Step Synthetic Approaches

Classical syntheses of 8-amino-2,3-dihydro-4(1H)-quinolinone typically involve the sequential construction of the heterocyclic ring followed by the introduction of the amino group, or vice versa. These methods often rely on well-established reactions in organic chemistry.

Cyclocondensation and Annulation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of the 2,3-dihydro-4(1H)-quinolinone core. A common strategy involves the reaction of an appropriately substituted aniline (B41778) with a three-carbon synthon. For the synthesis of the target compound, this would ideally start with a 1,2,3-trisubstituted benzene (B151609) derivative.

One plausible route begins with a 2-aminoaryl ketone or aldehyde. The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted for the synthesis of dihydroquinolinones. organic-chemistry.org This typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, followed by a cyclocondensation. organic-chemistry.org To obtain the 8-amino functionality, a starting material such as 2-amino-3-nitrobenzaldehyde (B1282706) could be envisioned. Reaction with a suitable ketone or a compound that can generate an enolate would lead to the corresponding 8-nitro-2,3-dihydro-4(1H)-quinolinone, which can then be reduced to the desired 8-amino product.

Another approach is the intramolecular cyclization of an N-aryl-β-alanine derivative. In this method, an aniline is first reacted with an acrylic acid derivative to form an N-aryl-β-alanine. Subsequent intramolecular Friedel-Crafts acylation, often promoted by a strong acid, leads to the formation of the 2,3-dihydro-4(1H)-quinolinone ring. To achieve the 8-amino substitution, a starting aniline with a protected amino group or a nitro group at the meta-position relative to the primary amino group would be required.

Reaction Starting Materials Reagents and Conditions Intermediate/Product Reference
Friedländer-type Annulation2-Amino-3-nitrobenzaldehyde, Ketone (e.g., acetone)Base or Acid catalyst, Heat8-Nitro-2,3-dihydro-4(1H)-quinolinone organic-chemistry.org
Intramolecular AcylationN-(3-Nitrophenyl)-β-alaninePolyphosphoric acid (PPA) or other strong acid, Heat8-Nitro-2,3-dihydro-4(1H)-quinolinoneN/A

Reduction-Cyclization Sequences

Reduction-cyclization sequences offer a convergent approach where the formation of the amino group and the cyclization step are combined. A prominent example is the reductive cyclization of a 2-nitroaryl derivative bearing a suitable side chain that can participate in the cyclization. mdpi.comresearchgate.net

For the synthesis of 8-amino-2,3-dihydro-4(1H)-quinolinone, a key intermediate would be a 1-(2,6-dinitrophenyl)ethanone derivative. The selective reduction of one nitro group to an amino group, followed by intramolecular condensation with the ketone, would yield the dihydroquinolinone ring. The remaining nitro group at the 8-position can then be reduced in a subsequent step.

A more direct approach involves the reduction of an o-nitrochalcone (B14147340) derivative. The reduction of the nitro group to an aniline is followed by an intramolecular Michael addition to the α,β-unsaturated ketone system. A protocol for a related transformation involves the use of iron powder in an acidic medium, which facilitates both the reduction of the nitro group and the subsequent cyclization. mdpi.com

Reaction Starting Material Reagents and Conditions Product Reference
Reductive Cyclization1-(2,6-Dinitrophenyl)ethanone derivativeSelective reducing agent (e.g., Na2S), then acid/heat8-Nitro-2,3-dihydro-4(1H)-quinolinoneN/A
Reductive Cyclization(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-oneFe, conc. HCl, 100 °C, 30 min2-Aryl-2,3-dihydro-4(1H)-quinolinone mdpi.com

Modern and Efficient Synthetic Strategies

Modern synthetic methods aim to improve efficiency, atom economy, and environmental compatibility. These include domino reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, and metal-catalyzed processes that enable novel transformations.

Domino and Cascade Reactions in Dihydroquinolinone Synthesis

Domino reactions provide a powerful tool for the rapid assembly of complex molecules like 2,3-dihydro-4(1H)-quinolinones from simple precursors. mdpi.comresearchgate.net These reactions can be classified into several types, including reduction/oxidation-cyclization, SNAr-terminated sequences, and acid-catalyzed rearrangements. mdpi.com

A domino Michael-SNAr approach has been developed for the synthesis of N-alkyl-2,3-dihydro-4(1H)-quinolinones. mdpi.com This strategy could be adapted for the synthesis of the target compound by using a starting material with a nitro group on the aromatic ring, which would subsequently be reduced.

Furthermore, a domino nitro reduction-Friedländer heterocyclization has been reported for the synthesis of quinolines, which demonstrates the feasibility of combining the reduction of a nitro group and a cyclization in one pot. mdpi.comresearchgate.net This methodology could potentially be applied to the synthesis of 8-amino-2,3-dihydro-4(1H)-quinolinones by careful selection of the starting nitroaromatic carbonyl compound and the active methylene (B1212753) compound.

Domino Reaction Type Key Precursors General Conditions Potential for 8-Amino Substitution Reference
Michael-SNAr1-Aryl-2-propen-1-one with a leaving group ortho to the carbonylPrimary amineStarting aryl ring can contain a nitro group mdpi.com
Reduction-Cyclizationo-NitrochalconeFe/AcOHStarting with a 2,6-dinitrophenyl derivative mdpi.com
Imine Addition-SNArtert-Butyl 2-fluoro-5-nitrobenzoylacetate, Pre-formed iminesRoom temperatureThe nitro group is at the 5-position in the example mdpi.com

Metal-Catalyzed Coupling and Cyclization Processes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2,3-dihydro-4(1H)-quinolinones are no exception. Palladium-catalyzed oxidative annulation between acrylamides and arynes has been developed for the synthesis of quinolinones. acs.org This method involves N-H activation and a Heck-type reaction. To synthesize the target compound, an appropriately substituted acrylamide (B121943) and a benzyne (B1209423) precursor would be required.

Copper-catalyzed reactions have also been employed. For instance, a CuI/DMSO-mediated oxidative domino process has been used for the synthesis of tryptanthrin (B1681603) derivatives from 2-aminoaryl methyl ketones, showcasing the utility of copper in C-N bond formation. researchgate.net Iron-catalyzed cascade reactions between anilines, aldehydes, and nitroalkanes have been reported for the synthesis of substituted quinolines, which proceeds via a sequential aza-Henry reaction, cyclization, and denitration. rsc.org

Catalyst System Reactants Reaction Type Potential for 8-Amino Substitution Reference
Pd(OAc)2/Cu(OAc)2Acrylamide, Benzyne precursorOxidative AnnulationUse of a substituted acrylamide or benzyne acs.org
CuI/DMSO2-Aminoaryl methyl ketone, Isatoic anhydrideOxidative Domino ProcessStarting with a nitro-substituted 2-aminoaryl methyl ketone researchgate.net
FeCl3Aniline, Aldehyde, NitroalkaneCascade ReactionUse of a nitro-substituted aniline rsc.org
Cp*Co(III)Acetophenone, AnilineC-H Activation/CyclizationUse of a nitro-substituted aniline mdpi.com

Regio- and Stereoselective Synthesis of Substituted 4(1H)-Quinolinone, 8-amino-2,3-dihydro- Analogues

The synthesis of substituted analogues of 8-amino-2,3-dihydro-4(1H)-quinolinone with control over regiochemistry and stereochemistry is crucial for exploring their structure-activity relationships.

Regioselectivity in the introduction of the amino group at the 8-position primarily relies on the directing effects of substituents on the aromatic ring during electrophilic substitution, such as nitration. A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that the position of nitration can be controlled by the choice of protecting group on the nitrogen atom. researchgate.net For instance, N-acetylation can direct nitration to the 7-position, while N-formylation can favor the 6-position. researchgate.net Achieving selective nitration at the 8-position of a pre-formed 2,3-dihydro-4(1H)-quinolinone would require careful consideration of the electronic nature of the dihydroquinolinone ring system. An alternative is to start with a pre-functionalized benzene ring where the substitution pattern dictates the final regiochemistry.

Stereoselectivity becomes important when substituents are introduced at the C2 and C3 positions of the dihydroquinolinone ring. Several methods have been developed for the diastereoselective and enantioselective synthesis of 2,3-disubstituted 2,3-dihydro-4(1H)-quinolinones. For example, organocatalytic asymmetric [4+2]-cyclization of 2-amino-β-nitrostyrenes with azlactones has been used to synthesize chiral 3,4-dihydroquinolin-2-ones. scilit.com Aza-Michael addition reactions have also been employed to create stereocenters in a controlled manner. nih.gov The alkylation of a chiral 2,3-dihydro-4(1H)-pyridone derivative has been shown to proceed with high trans diastereoselectivity. researchgate.net These methods could potentially be applied to substrates already bearing an 8-amino or a precursor group to generate enantiomerically enriched analogues of the target compound.

Synthetic Goal Methodology Key Features Reference
Regioselective 8-NitrationNitration of N-protected tetrahydroquinolineProtecting group influences regioselectivity researchgate.net
Diastereoselective SynthesisAza-Michael addition of hydrazinylquinolinones to ethyl propiolateStereoselective formation of E-isomers nih.gov
Enantioselective SynthesisOrganocatalytic [4+2]-CyclizationUse of a bifunctional squaramide-based organocatalyst scilit.com
Diastereoselective AlkylationAlkylation of a chiral 2,3-dihydro-4(1H)-pyridoneHigh trans diastereoselectivity researchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes for Dihydroquinolinones

The development of synthetic methodologies for dihydroquinolinone scaffolds has increasingly focused on the integration of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional syntheses of quinolines and their derivatives often involve harsh conditions, toxic solvents, and low yields, prompting the shift towards more sustainable alternatives. researchgate.net Modern green approaches for synthesizing dihydroquinolinones emphasize the use of multicomponent reactions (MCRs), environmentally benign solvents, reusable catalysts, and alternative energy sources.

Key strategies in the sustainable synthesis of the 2,3-dihydro-4(1H)-quinolinone core include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. frontiersin.org This approach offers significant advantages, including reduced waste, operational simplicity, and rapid access to structurally diverse molecules. clockss.org For instance, a one-pot MCR involving resorcinol, aromatic aldehydes, β-ketoesters, and amines under solvent-free conditions has been used to produce quinoline derivatives in excellent yields with minimal processing. frontiersin.org Another example is the three-component reaction of aromatic aldehydes, an aromatic amine, and Meldrum's acid under microwave irradiation to yield 3,4-dihydro-2(1H)-quinolinone derivatives. clockss.org

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener solvents like water, ionic liquids (ILs), or glycerol (B35011) is a central theme in sustainable synthesis. researchgate.net Water is an ideal solvent due to its availability, non-toxicity, and non-combustibility. arabjchem.org Ionic liquids have been employed for the cyclocondensation of anthranilamides and aldehydes to produce 2,3-dihydroquinazolin-4(1H)-ones in high yields without the need for an additional catalyst. rsc.org Glycerol, another environmentally benign solvent, has been used with catalysts like niobium (V) chloride for the preparation of quinoline derivatives, achieving high yields in short reaction times. researchgate.net

Alternative Energy Sources: Microwave and ultrasonic irradiation are increasingly used to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. A solvent-free method for the cyclization of 2-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been developed using silica (B1680970) gel impregnated with indium(III) chloride under microwave irradiation. organic-chemistry.org Similarly, ultrasonic irradiation has been successfully applied in the synthesis of tetrahydroquinolinone derivatives using chitosan-decorated copper nanoparticle catalysts. nih.gov

Heterogeneous and Reusable Catalysts: The development of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Environmentally benign catalysts such as iron(III) chloride hexahydrate (FeCl₃·6H₂O) have proven effective for the condensation of 2-aminoarylketones and active methylene compounds, offering mild conditions and easy workup. tandfonline.com Zirconyl nitrate (B79036) has been identified as an efficient, water-tolerant Lewis acid catalyst for the intramolecular cyclization of o-aminochalcones, providing improved yields under mild conditions. organic-chemistry.org

Several specific sustainable routes to the 2,3-dihydro-4(1H)-quinolinone core structure have been reported, which could be adapted for the synthesis of 8-amino-2,3-dihydro-4(1H)-quinolinone by using appropriately substituted precursors.

Domino Reactions: Domino reactions, also known as cascade reactions, are highly atom-economical and efficient, allowing for the formation of complex structures from simple starting materials in a single step without isolating intermediates. nih.gov A domino Michael-SNAr approach has been used to prepare N-alkyl-2,3-dihydro-4(1H)-quinolinones from 1-aryl-2-propen-1-one derivatives and primary amines. nih.gov Another method involves a Fries-like rearrangement of N-arylazetidin-2-ones, promoted by triflic acid at room temperature, to yield 2,3-dihydro-4(1H)-quinolinones. nih.gov

Oxidant-Mediated Cyclizations: An oxone-mediated cascade reaction involving the epoxidation and subsequent Friedel–Crafts alkylation of activated alkenes provides a route to hydroxyl-containing 3,4-dihydroquinolin-2-ones. This method is notable for proceeding under simple conditions without any external catalysts, where oxone serves as both the oxidant and a proton source. rsc.org

Photoredox Catalysis: Visible-light-induced reactions represent a green approach by utilizing light as a renewable energy source. A metal- and additive-free photoredox cyclization of N-arylacrylamides, using an organic photosensitizer, has been developed for the synthesis of dihydroquinolinones in good yields. organic-chemistry.org

The following tables summarize various green synthetic methodologies for dihydroquinolinone derivatives, showcasing the diversity of sustainable approaches.

Table 1: Multicomponent and Catalytic Syntheses of Dihydroquinolinone Derivatives
ReactantsCatalyst/ConditionsSolventProduct TypeYieldReference
Dimedone, Aldehydes, Active Methylene Compounds, Ammonium AcetateChitosan decorated Copper Nanoparticles (CS/CuNPs), Ultrasonic IrradiationEthanol4,6,7,8-Tetrahydroquinolin-5(1H)-one derivativesHigh nih.gov
o-Aminoacetophenones, Aromatic AldehydesSilver(I) TriflateNot specified2-Aryl-2,3-dihydroquinolin-4(1H)-onesGood organic-chemistry.org
2-AminochalconesZirconyl NitrateNot specified2-Aryl-2,3-dihydroquinolin-4(1H)-onesImproved yields organic-chemistry.org
2-AminochalconesIndium(III) chloride on Silica Gel, Microwave IrradiationSolvent-free2-Aryl-2,3-dihydroquinolin-4(1H)-onesGood organic-chemistry.org
Aromatic Aldehydes, Aromatic Amine, Meldrum's AcidMicrowave IrradiationEthanol3,4-Dihydro-2(1H)-quinolinone derivativesHigh clockss.org
Anthranilamides, AldehydesNoneIonic Liquids2,3-Dihydroquinazolin-4(1H)-onesHigh to excellent rsc.org
Table 2: Advanced Green Synthetic Routes for Dihydroquinolinones
Reaction TypeStarting MaterialsKey Reagents/ConditionsProduct TypeKey AdvantagesReference
Domino Michael-SNAr1-Aryl-2-propen-1-one derivatives, Primary AminesRoom TemperatureN-Alkyl-2,3-dihydro-4(1H)-quinolinonesAtom economy, operational simplicity nih.gov
Domino Fries-like RearrangementN-Arylazetidin-2-onesTriflic Acid2,3-Dihydro-4(1H)-quinolinonesRoom temperature reaction, good yields nih.gov
Oxone-Mediated CascadeActivated Alkenes (N-arylcinnamamides)OxoneHydroxyl-containing 3,4-dihydroquinolin-2-onesNo external additives or catalysts rsc.org
Metal-free Photoredox CyclizationN-Arylacrylamides4CzIPN (Organic Photocatalyst), Visible LightDihydroquinolinonesMetal- and additive-free, uses light energy organic-chemistry.org
Radical Addition/CyclizationCinnamamide compounds, Aliphatic AldehydesDi-tert-butyl peroxide, Heat3,4-Dihydroquinolin-2(1H)-ketonesAvoids transition metal catalysis google.com

These methodologies underscore the progress in synthesizing dihydroquinolinone frameworks in a more sustainable and efficient manner. By selecting the appropriate diamine precursors, these green routes can be directly applied to the synthesis of the target compound, 4(1H)-Quinolinone, 8-amino-2,3-dihydro-.

Chemical Reactivity and Derivatization of 4 1h Quinolinone, 8 Amino 2,3 Dihydro

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Core

The quinolinone core possesses a dual nature regarding substitution reactions. The benzene (B151609) ring portion is susceptible to electrophilic attack, while the heterocyclic ring can, under certain conditions, be involved in nucleophilic processes.

Electrophilic Aromatic Substitution: The 8-amino group is a potent activating group, directing electrophilic substitution to the ortho and para positions. In the case of 8-amino-2,3-dihydro-4(1H)-quinolinone, the available positions for electrophilic attack on the carbocyclic ring are C5 (para to the amino group) and C7 (ortho to the amino group). The lactam portion of the molecule, particularly the carbonyl group at C4, is electron-withdrawing and deactivates the aromatic ring, but the directing effect of the powerful amino group is expected to dominate. Reactions such as halogenation, nitration, and sulfonation would likely yield substitution primarily at the C5 and C7 positions. This reactivity pattern is analogous to that of 8-hydroxyquinolines, which readily undergo electrophilic substitution. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for this specific scaffold as it lacks a suitable leaving group on the aromatic ring. However, the principles of SNAr are relevant to understanding the core's reactivity. wikipedia.orglibretexts.org For an SNAr reaction to occur, two conditions are generally required: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. youtube.comnih.gov In derivatives of the title compound, such as a hypothetical 5-chloro or 7-chloro-8-amino-2,3-dihydro-4(1H)-quinolinone, the electron-donating nature of the amino group would disfavor a standard SNAr mechanism. Conversely, if a leaving group were present on the heterocyclic portion of a fully aromatized quinolone, the reaction might be more feasible. mdpi.comnih.gov

Modifications and Functionalization of the Amino Group at Position 8

The primary amino group at position 8 is a highly versatile functional handle for derivatization. Its nucleophilicity allows for a wide array of modifications, including acylation, sulfonylation, and alkylation.

Acylation and Sulfonylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. mdpi.comnih.gov Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. This conversion is not only a common protection strategy but also a critical step for directing further functionalization of the molecule.

A significant application of the 8-aminoquinoline (B160924) moiety is its use as a directing group in transition-metal-catalyzed C-H bond functionalization. nih.gov After conversion to an amide (e.g., a pivaloyl amide), the nitrogen atom and the amide's carbonyl oxygen can chelate to a metal center, enabling the selective activation and arylation of nearby C-H bonds. nih.govacs.org This strategy has been successfully employed to introduce aryl and other substituents into complex molecules. nih.gov

Reaction TypeReagentsProduct TypeKey ApplicationReference
Amide FormationTriterpenoic acid chloride, Et3N, DMAP8-Amido-quinolinoneSynthesis of novel hybrid molecules mdpi.com
Amide FormationFerulic, Caffeic, or Lipoic Acid (activated)8-Amido-quinolinoneSynthesis of antioxidant-chelator hybrids nih.gov
Directed C-H Arylation (of amide)Aryl iodide, Pd(OAc)2, AgOAcAryl-substituted quinoline (B57606)C-H bond functionalization nih.gov

Oxidation and Reduction Chemistry of the Dihydroquinolinone Ring

The dihydroquinolinone ring can undergo both oxidation to achieve aromaticity and reduction at the carbonyl group.

Oxidation: The 2,3-dihydro-4(1H)-quinolinone scaffold can be readily oxidized to the corresponding fully aromatic 4(1H)-quinolone. A common method for this dehydrogenation is heating with a palladium on carbon (Pd/C) catalyst. researchgate.net This aromatization can also occur via autoxidation under certain conditions, for instance, following the removal of an N-protecting group in an acidic medium. nih.gov The driving force for this reaction is the formation of the stable, conjugated aromatic quinolone system.

Reduction: The ketone at the C4 position is susceptible to reduction. While the specific reduction of 8-amino-2,3-dihydro-4(1H)-quinolinone is not detailed in the provided literature, analogous transformations suggest that strong reducing agents are effective. For example, aluminum hydride has been used for the reduction of the carbonyl group in similar keto-ester systems. researchgate.net Such a reaction would yield 8-amino-1,2,3,4-tetrahydroquinolin-4-ol, adding a new stereocenter to the molecule and significantly altering its chemical properties.

Ring Transformations and Rearrangement Reactions

While the dihydroquinolinone core is relatively stable, related heterocyclic systems are known to undergo ring transformations and rearrangements, suggesting potential pathways for the title compound.

Rearrangements: A well-documented route to the 2,3-dihydro-4(1H)-quinolinone skeleton involves a Fries-like rearrangement of N-arylazetidin-2-ones, typically promoted by a strong acid like triflic acid. researchgate.netmdpi.com Although this is a synthetic method for the core structure rather than a reaction of it, it highlights the stability of the quinolinone system as the thermodynamic product of the rearrangement. Other rearrangements, such as a nucleophilic 1,3-rearrangement, have been observed in related quinoline systems, hinting at the possibility of skeletal reorganization under specific conditions. rhhz.net

Ring Opening: Ring-opening reactions of the dihydroquinolinone ring are not commonly reported, suggesting a high degree of stability. However, catalytic ring-opening reactions have been developed for other less-strained heterocycles like 2,5-dihydrofurans, often using cobalt- or palladium-based catalysts. nih.gov It is conceivable that under forcing conditions or with specialized catalytic systems, the lactam bond of the dihydroquinolinone could be cleaved.

Synthesis of Complex Fused Heterocycles Incorporating the 4(1H)-Quinolinone, 8-amino-2,3-dihydro- Unit

The bifunctional nature of 8-amino-2,3-dihydro-4(1H)-quinolinone makes it an excellent starting material for the synthesis of more complex, polycyclic heterocyclic systems. researchgate.net The 8-amino group is a key handle for building additional rings onto the quinolinone framework.

A general and powerful strategy involves the derivatization of the 8-amino group with a reagent that contains a second reactive site. Subsequent intramolecular cyclization can then form a new ring fused to the quinolinone core at the C7 and C8 positions. For example, acylation of the amino group with a molecule containing a terminal electrophile or a group capable of participating in a condensation reaction could be followed by an intramolecular cyclization to generate a new fused ring. This approach has been successfully used in related quinazoline (B50416) systems, where 3-(aminoalkyl) derivatives undergo intramolecular cyclization to form tricyclic structures. nih.gov This methodology could be applied to synthesize novel tetracyclic compounds with potential biological activity. nih.gov

Potential Fused Heterocycle Synthesis Strategies
StrategyDescriptionAnalogous SystemReference
Intramolecular CyclizationFunctionalize the 8-amino group with a chain containing a reactive moiety, followed by acid- or base-catalyzed ring closure onto the C7 position or the amino nitrogen itself.3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones nih.gov
Condensation ReactionsReact the 8-amino group with a 1,3-dicarbonyl compound or equivalent to construct a fused pyridine (B92270) or pyrimidine (B1678525) ring.Synthesis of pyrazolo[4,3-c]quinolines researchgate.net
Palladium-Catalyzed CyclizationIntroduce an alkene or alkyne tethered to the 8-amino group, followed by an intramolecular palladium-catalyzed cyclization (e.g., Heck reaction).Palladium-catalyzed cyclization of alkenes mdpi.com

Computational and Theoretical Investigations of 4 1h Quinolinone, 8 Amino 2,3 Dihydro

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and equilibrium geometry of molecules. For 4(1H)-Quinolinone, 8-amino-2,3-dihydro-, a DFT calculation would begin by defining a basis set (e.g., 6-311++G(d,p)) and a functional (e.g., B3LYP). The calculation then iteratively solves the Kohn-Sham equations to find the electron density that minimizes the total energy of the molecule.

The primary output is the optimized molecular geometry, which provides precise predictions of bond lengths, bond angles, and dihedral angles. This reveals the three-dimensional arrangement of the atoms at the lowest energy state. From the optimized geometry, one can analyze structural parameters such as the planarity of the quinolinone ring system and the orientation of the amino group.

Table 1: Predicted Molecular Geometry Parameters for 4(1H)-Quinolinone, 8-amino-2,3-dihydro- (Illustrative DFT Data)

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.24 Å
C7-C8~1.40 Å
C8-N (amino)~1.38 Å
N-H (amide)~1.01 Å
Bond AngleC2-C3-C4~118°
C7-C8-N~121°
Dihedral AngleH-N-C8-C8a~0° or ~180° (indicating planarity)

Note: The data in this table is illustrative of typical results from DFT calculations and is not from a published study on this specific molecule.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the escaping tendency of electrons.

Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the electrophilic character of a molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors

ParameterSymbolPredicted Value (Illustrative)
HOMO EnergyEHOMO-5.8 eV
LUMO EnergyELUMO-1.2 eV
HOMO-LUMO GapΔE4.6 eV
Chemical Hardnessη2.3 eV
Electrophilicity Indexω2.5 eV

Note: These values are representative examples and are not based on published data for this compound.

Prediction and Interpretation of Spectroscopic Properties (NMR, UV-Vis, IR)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data.

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one can calculate the nuclear magnetic shielding tensors. These are then converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. The calculation yields the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This can help assign the nature of electronic transitions (e.g., n→π* or π→π*).

IR Spectroscopy: The vibrational frequencies of the molecule are calculated from the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and their corresponding intensities produce a theoretical IR spectrum. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for direct comparison with experimental IR spectra to assign specific vibrational modes (e.g., C=O stretch, N-H bend).

Molecular Dynamics Simulations for Conformational Studies in Solution

While DFT calculations provide a static picture of the molecule in a vacuum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior in a realistic environment, such as in a solvent like water or DMSO. An MD simulation would track the movements of every atom in the system over time by solving Newton's equations of motion.

For 4(1H)-Quinolinone, 8-amino-2,3-dihydro-, MD simulations would reveal its conformational flexibility. It could show how the dihydro part of the quinolinone ring puckers and how the amino group rotates. Furthermore, it would provide insights into the solute-solvent interactions, such as the formation of hydrogen bonds between the amino and carbonyl groups of the molecule and the surrounding solvent molecules.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. For 4(1H)-Quinolinone, 8-amino-2,3-dihydro-, one could investigate potential reactions such as N-alkylation, acylation, or electrophilic aromatic substitution.

To study a reaction mechanism, researchers identify the structures of the reactants, products, and any intermediates. They then search for the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to create mathematical models that correlate the chemical structure of a compound with its physicochemical properties. While no specific QSPR models for 4(1H)-Quinolinone, 8-amino-2,3-dihydro- have been published, the methodology is widely applied to quinoline (B57606) derivatives.

The development of a QSPR model involves several steps:

Dataset Assembly: A set of molecules with known experimental property values (e.g., lipophilicity, solubility) is collected.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional, topological, geometric, or quantum-chemical descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Gradient Boosting), a mathematical equation is developed that links a subset of the descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

For quinolinone derivatives, QSPR models have been developed to predict properties like biological activity against various targets. Such a model could be developed to predict properties of 4(1H)-Quinolinone, 8-amino-2,3-dihydro-, provided sufficient data on related compounds is available.

Molecular and Biochemical Interaction Studies of 4 1h Quinolinone, 8 Amino 2,3 Dihydro Excluding Clinical Outcomes

In Vitro Enzyme Inhibition Kinetics and Mechanism of Action

Specific studies detailing the in vitro enzyme inhibition kinetics and the precise mechanism of action for 4(1H)-Quinolinone, 8-amino-2,3-dihydro- are not extensively available in the current body of scientific literature. However, the broader class of quinolinone derivatives has been a subject of investigation for their inhibitory effects against various enzymes. For instance, structurally related 2-oxo-1,2-dihydroquinoline derivatives have been identified as potent inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

In a notable study, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives, which bear a strong structural resemblance to the compound of interest, were evaluated for their activity against Escherichia coli DNA gyrase. The lead compound from this series demonstrated significant inhibitory potency with a half-maximal inhibitory concentration (IC50) value of 0.0017 μM nih.gov. The established mechanism of action for the wider quinolone class of antibiotics involves the stabilization of the enzyme-DNA cleavage complex, which obstructs the DNA replication and transcription processes, ultimately leading to bacterial cell death.

Ligand-Receptor Binding Profiling in Model Systems

A comprehensive ligand-receptor binding profile for 4(1H)-Quinolinone, 8-amino-2,3-dihydro- across various model systems has yet to be established in published research. The quinoline (B57606) and quinolinone scaffolds are integral to a variety of molecules known to interact with a diverse range of receptors, including dopamine and Transient Receptor Potential Vanilloid 1 (TRPV1) receptors. However, specific binding affinity data, such as dissociation constants (Kd) or inhibitory constants (Ki), for 8-amino-2,3-dihydro-4(1H)-quinolinone are currently absent from the scientific record. For context, certain quinoline derivatives have been explored as antagonists for the TRPV1 receptor, with their binding affinities typically determined through competitive binding assays utilizing radiolabeled ligands nih.gov.

Investigation of Molecular Interactions with Biomolecules via Biophysical Techniques

Direct biophysical studies elucidating the molecular interactions of 4(1H)-Quinolinone, 8-amino-2,3-dihydro- with biomolecules are not available at present. Nevertheless, valuable insights can be extrapolated from research on structurally analogous compounds. A study involving 8-(methylamino)-quinolin-2(1H)-one, a close structural analog, employed isothermal titration calorimetry (ITC) to thermodynamically characterize its interaction with the ATPase domain of E. coli DNA gyrase (GyrB). ITC provides a comprehensive thermodynamic profile of binding events, quantifying binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

The ITC analysis of the fragment 8-(methylamino)-quinolin-2(1H)-one revealed a distinct exothermic signal upon binding to GyrB, signifying a favorable enthalpic contribution to the binding energy. These findings suggest that the N-methylamino group at the C8 position of the quinolinone core is crucial for the binding interaction, potentially by occupying a small hydrophobic pocket and augmenting the interaction with the hinge region of the target protein nih.gov.

Table 1: Thermodynamic Parameters of 8-(methylamino)-quinolin-2(1H)-one Binding to E. coli GyrB
CompoundTargetKd (μM)ΔH (kcal/mol)-TΔS (kcal/mol)
8-(methylamino)-quinolin-2(1H)-oneE. coli GyrB120-6.14-0.50

Structure-Based Approaches for Molecular Target Design and Exploration

While targeted structure-based design studies for 4(1H)-Quinolinone, 8-amino-2,3-dihydro- have not been specifically documented, research on related compounds provides a strategic framework for such endeavors. The investigation of 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives as DNA gyrase inhibitors serves as a prime example of a successful structure-based approach nih.gov. In this study, X-ray co-crystal structures of a hit compound complexed with the E. coli GyrB subunit identified a small hydrophobic pocket in proximity to the C8 position of the quinolinone ring. This structural insight informed the rational introduction of an N-methylamino group at this position to enhance binding affinity. Subsequent synthesis and biological evaluation of the designed derivative confirmed a substantial improvement in its enzyme-inhibitory activity. This underscores the critical role of the 8-amino (or a substituted amino) group in molecular recognition by the target enzyme and provides a solid foundation for the rational design of more potent analogs based on the 8-amino-2,3-dihydro-4(1H)-quinolinone scaffold.

Metabolite Identification and Metabolic Pathway Elucidation (in vitro/non-human)

Specific in vitro or non-human studies focused on the identification of metabolites and the elucidation of the metabolic pathways of 4(1H)-Quinolinone, 8-amino-2,3-dihydro- have not been reported in the literature. However, the metabolism of other 8-aminoquinoline (B160924) compounds, such as the antimalarial drug primaquine (B1584692), has been investigated. These studies suggest that a primary metabolic route for 8-aminoquinolines involves the hydroxylation of the quinoline ring, frequently at the 5- or 6-position. This initial step is often followed by further oxidation to form quinoneimine intermediates. It is plausible that 4(1H)-Quinolinone, 8-amino-2,3-dihydro- may undergo analogous metabolic transformations. Future in vitro studies utilizing liver microsomes from various species (e.g., rat, mouse) could be instrumental in characterizing the metabolic fate of this compound and identifying the specific cytochrome P450 (CYP) enzymes responsible for its biotransformation.

Non Pharmacological Applications of 4 1h Quinolinone, 8 Amino 2,3 Dihydro

Utilization as Chemical Probes and Fluorescent Markers in Research

The 8-aminoquinoline (B160924) framework is a well-established fluorophore, a key component in the design of fluorescent sensors. researchgate.net These compounds often exhibit weak native fluorescence but can form highly stable and fluorescent complexes upon binding with specific metal ions. nanobioletters.comnih.gov This "turn-on" fluorescence mechanism is the basis for their use as selective chemical probes.

Derivatives of 8-aminoquinoline have been successfully synthesized and employed as fluorescent molecular probes for the detection of various transition and heavy metal ions, such as Zn²⁺, Cd²⁺, and Cu²⁺. nanobioletters.compatsnap.comresearchgate.net The introduction of different functional groups onto the 8-aminoquinoline skeleton, such as N-acyl groups, can modulate the probe's sensitivity and selectivity. patsnap.com Research has demonstrated that these probes are not only effective in solutions but can also be applied to bio-imaging, allowing for the visualization and tracking of metal ions within living cells. nanobioletters.comnih.gov

For instance, push-pull type fluorescent amino-quinoline derivatives have been developed that exhibit solvatochromism—a change in fluorescence color depending on the polarity of the solvent. researchgate.net This property has been harnessed to create probes that specifically accumulate in and visualize lipid droplets within cells, highlighting their utility in cell biology research. researchgate.net Given its structural similarity, 4(1H)-Quinolinone, 8-amino-2,3-dihydro- is a promising candidate for the development of novel fluorescent probes, although its specific photophysical properties, influenced by the saturated dihydropyridinone ring, would require empirical investigation.

Table 1: Examples of 8-Aminoquinoline Derivatives as Fluorescent Probes

Derivative TypeTarget Analyte(s)ApplicationKey FindingReference(s)
N-acyl-8-aminoquinolinesTransition & Heavy Metal IonsSolution-based Detection, Bio-imagingHigh sensitivity and selectivity for ions like Zn²⁺. patsnap.com
Quinoline-based ChemosensorsZn²⁺, Cd²⁺Environmental and Biological SensingEnables detection of metal ions with high sensitivity. nanobioletters.com
Push-pull Amino-quinolinesLipid DropletsLive Cell ImagingStrong and specific fluorescence emission in lipid droplets. researchgate.net
Styrylcyanine-based Quinoline (B57606)Fe³⁺, H₂O₂, GlucoseChemical Sensing, Bio-imagingActs as a versatile platform for multiple analytes. nih.gov

Integration into Materials Science for Functional Materials Development

The quinolinone core, and specifically the dihydroquinolin-2(1H)-one (DHQO) skeleton, is recognized as a significant structural unit in the development of functional materials. mdpi.comnih.gov These heterocyclic structures are valued for their thermal and photochemical stability, as well as their electronic properties, making them building blocks for a range of advanced materials.

Research in materials science has explored the incorporation of quinolinone derivatives into polymers and other materials to create optical brighteners, luminophores, and UV absorbers. researchgate.net The development of efficient synthetic routes to functionalized DHQOs is an active area of research, aiming to produce novel materials with tailored properties. mdpi.com While the primary focus has often been on medicinal applications, the inherent properties of these scaffolds are transferable to materials science. researchgate.net

The presence of the amino group on the 4(1H)-Quinolinone, 8-amino-2,3-dihydro- scaffold provides a reactive site for polymerization or grafting onto other material surfaces. This could enable the creation of functional polymers with enhanced thermal stability, specific optical properties, or the ability to chelate metals, derived from the 8-aminoquinoline portion of the molecule. The dihydro- aspect of the structure may impart greater flexibility compared to the rigid, fully aromatic quinolinone systems, potentially leading to materials with unique mechanical properties.

Role as a Ligand in Coordination Chemistry and Metal Complexation

The 8-aminoquinoline moiety is a classic and highly effective bidentate ligand in coordination chemistry. nih.govwikipedia.org The geometric arrangement of the heterocyclic nitrogen and the exocyclic amino group is ideal for forming stable five-membered chelate rings with a wide variety of metal ions. patsnap.com This chelating ability is a cornerstone of its chemistry. acs.org

Numerous studies have detailed the synthesis and characterization of metal complexes with 8-aminoquinoline and its derivatives. These ligands have been shown to coordinate with transition metals such as rhenium, copper, cobalt, nickel, and zinc. nih.govbepls.com The resulting complexes have been investigated for applications ranging from catalysis to materials with novel physical properties. nih.gov The electronic and steric properties of the ligand can be fine-tuned by adding substituents to the quinoline ring, which in turn influences the stability and reactivity of the metal complex. nih.govrsc.org

4(1H)-Quinolinone, 8-amino-2,3-dihydro-, as a derivative of 8-aminoquinoline, is expected to retain this strong metal-chelating capability. The two nitrogen atoms are positioned to act as a bidentate ligand, similar to its aromatic counterpart. However, the non-aromatic nature of the dihydropyridinone ring will alter the electronic properties of the ligand, likely affecting the bond strengths and the spectroscopic and electrochemical properties of its metal complexes compared to those of 8-aminoquinoline.

Table 2: Metal Complexation with Aminoquinoline-based Ligands

Ligand TypeMetal Ion(s)Coordination ModeResulting Complex PropertiesReference(s)
8-AminoquinolineRe(I)Bidentate (N,N)Stable carbonyl halide complexes with specific UV-visible absorption spectra. nih.gov
Schiff's bases of Amino QuinolineCu(II), Co(II), Ni(II), Zn(II)BidentateFormation of stable bivalent metal complexes. bepls.com
8-Aminoquinoline-UracilCu(II)BidentateNeuroprotective effects in preclinical studies. acs.org
PNHN-AminoquinolineRh(I), Fe(II), Co(II)Pincer-typeN-H acidity and bond strength are dictated by the coordination environment. rsc.org

Development as Analytical Reagents for Chemical Detection and Quantification

Building on their properties as fluorescent probes and strong metal ligands, 8-aminoquinoline derivatives are frequently developed into analytical reagents for the sensitive and selective detection of chemical species. sciengine.com The significant enhancement of fluorescence upon complexation with metal ions provides a robust signal for quantitative analysis, often with very low detection limits. nanobioletters.comrsc.org

Chemosensors based on the 8-aminoquinoline scaffold have been designed for the ratiometric or "turn-on" detection of metal ions like Zn²⁺, Hg²⁺, and Cu²⁺ in both environmental and biological samples. nih.govpatsnap.comresearchgate.net For example, quinoline-tagged organic probes have demonstrated the ability to detect Zn²⁺ ions at parts-per-billion (ppb) levels in aqueous media. rsc.org Beyond direct metal detection, these platforms can be ingeniously adapted to sense other molecules. A notable example is a system where a quinoline-based probe is used to detect hydrogen peroxide and glucose; the presence of H₂O₂ oxidizes Fe²⁺ to Fe³⁺, which then quenches the probe's fluorescence, providing an indirect measurement. nih.gov

The compound 4(1H)-Quinolinone, 8-amino-2,3-dihydro- possesses the core functional groups necessary for such applications. Its ability to form metal complexes, combined with the inherent fluorescence potential of the quinoline system, makes it a strong candidate for the development of new analytical reagents. Synthetic modification of the dihydro-amino-quinolinone structure could lead to chemosensors with high selectivity for specific target analytes.

Future Research Directions and Unexplored Avenues for 4 1h Quinolinone, 8 Amino 2,3 Dihydro

Advancements in Asymmetric and Green Synthesis

The development of efficient and sustainable synthetic methods is paramount in modern chemistry. For 8-amino-2,3-dihydro-4(1H)-quinolinone, future research will likely concentrate on stereoselective and environmentally benign synthetic strategies.

Asymmetric Synthesis: The creation of enantiopure dihydroquinolinones is crucial, as different enantiomers can exhibit varied biological activities and toxicities. google.com Future work should focus on adapting and refining asymmetric methods for the synthesis of the specific chiral centers in 8-amino-2,3-dihydro-4(1H)-quinolinone.

Promising approaches include:

Organocatalysis: Bifunctional squaramide-based organocatalysts have been successfully used for the asymmetric [4+2]‐cyclization of 2‐amino‐β‐nitrostyrenes with azlactones to produce enantioenriched 3,4‐dihydroquinoline‐2‐one derivatives. scilit.com This methodology could be explored for the asymmetric synthesis of the target compound, potentially yielding products with high diastereomeric ratios and enantiomeric excess. scilit.com

Transition-Metal Catalysis: Chiral complexes of rhodium, ruthenium, and iridium are effective for the asymmetric hydrogenation and transfer hydrogenation of related N-heterocycles like dihydroisoquinolines. mdpi.com For instance, rhodium catalysts with chiral diamine ligands derived from the 8-amino-5,6,7,8-tetrahydoquinoline skeleton have shown excellent yields in asymmetric transfer hydrogenation. mdpi.commdpi.com Adapting such catalytic systems could provide a direct and atom-economical route to enantiopure 8-amino-2,3-dihydro-4(1H)-quinolinone. mdpi.com

Enzymatic Reactions: Lipases have been employed for the kinetic resolution of precursors like (±)-5,6,7,8-Tetrahydroquinoline-8-ol, a key step in synthesizing chiral ligands for asymmetric catalysis. mdpi.com Exploring enzymatic routes for the direct synthesis or resolution of 8-amino-2,3-dihydro-4(1H)-quinolinone or its intermediates could offer a highly selective and green alternative.

Catalyst/MethodSubstrate TypeProduct TypeKey Findings
Bifunctional Squaramide Organocatalyst2-amino-β-nitrostyrenes and azlactones3,4-dihydroquinoline-2-onesEnables synthesis of complex chiral structures with tetrasubstituted carbon stereocenters in yields of 26–95% and up to 97% ee. scilit.com
Rhodium/Chiral Diamine CatalystDihydroisoquinolines (DHIQs)Tetrahydroisoquinolines (THIQs)Achieves quantitative conversion with moderate enantioselectivity (up to 69% ee); reactivity is enhanced by additives like La(OTf)3. mdpi.commdpi.com
Ruthenium/Proline Catalyst1,4,2-dioxazol-5-onesDihydroquinoline-2-onesProceeds via intramolecular arene C(sp2)-H amidation with excellent yields and regioselectivity. organic-chemistry.org

Green Synthesis: Future synthetic strategies must prioritize environmental sustainability. Research into green methodologies for producing 8-amino-2,3-dihydro-4(1H)-quinolinone is a critical unexplored avenue.

Key areas for development include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to be an efficient, tandem green process for synthesizing related quinazolinone structures, significantly reducing reaction times. mdpi.com Applying this technique to the cyclization steps leading to the dihydroquinolinone core could enhance efficiency. mdpi.com

Photocatalysis: Metal- and additive-free photoredox cyclization of N-arylacrylamides, using organic molecules as photocatalysts, provides a green route to dihydroquinolinones. organic-chemistry.org Furthermore, some syntheses of quinazolinone derivatives can proceed without any external photocatalyst, using light to induce a cascade reaction. researchgate.net These approaches minimize waste and avoid toxic reagents. researchgate.net

One-Pot Reactions: The development of one-pot, multi-component reactions is highly desirable. A novel one-pot protocol for synthesizing quinoline-appended quinazolinones from simple starting materials using p-TSA as a green promoter has been reported. nih.gov Designing similar domino or tandem reactions for 8-amino-2,3-dihydro-4(1H)-quinolinone would improve atom economy and streamline the synthesis process. nih.govmdpi.com

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The inherent functionality of 8-amino-2,3-dihydro-4(1H)-quinolinone—namely the secondary amine, the aromatic ring, and the reactive amino group—offers a rich platform for chemical modification.

Novel Reactivity Patterns: The 8-aminoquinoline (B160924) moiety is a well-known directing group in C-H bond functionalization, which could be exploited for regioselective modifications. wikipedia.org Future research could investigate:

C-H Functionalization: Photocatalytic methods have been developed for the regioselective difluoroalkylation of 8-aminoquinolines at the C-5 position. researchgate.net Exploring similar C-H functionalization reactions on the 8-amino-2,3-dihydro-4(1H)-quinolinone core could introduce a wide range of substituents at specific positions, which is otherwise difficult to achieve.

Radical Reactions: Silver-induced tandem radical addition/cyclization of N-arylcinnamamides is a known method for synthesizing cyano-containing dihydroquinolinones. mdpi.com Investigating the participation of the 8-amino-2,3-dihydro-4(1H)-quinolinone scaffold in novel radical-mediated reactions could lead to unprecedented molecular architectures.

Derivatization Strategies: Systematic derivatization is key to tuning the properties of the core scaffold. Future efforts should focus on creating libraries of derivatives for screening.

N-Functionalization: The primary amino group at the C-8 position is an ideal site for derivatization. It can be readily converted into a wide array of amides and sulfonamides by reacting with acid chlorides or sulfonyl chlorides. mdpi.com Such modifications can significantly alter the molecule's physicochemical properties.

Suzuki Coupling: For derivatives containing a halogen on the aromatic ring, Suzuki coupling reactions can be employed to introduce various aryl and heteroaryl groups, expanding the structural diversity of the scaffold. nih.gov

Hybrid Compound Synthesis: The scaffold can be linked to other molecules of interest, such as natural antioxidants like ferulic, caffeic, or lipoic acids, to create hybrid compounds. mdpi.commdpi.com This strategy aims to combine the properties of both moieties to develop multi-target agents. mdpi.com

Derivatization SiteReagents/ReactionPotential New Functionality
8-Amino GroupAcid Chlorides, ArylhydrazidesAmides, Arylamides mdpi.commdpi.com
Aromatic Ring (C5-H)Difluoromethyl Bromides / PhotocatalysisDifluoromethylated derivatives researchgate.net
Halogenated Aromatic RingAryl boronic acids / Pd(OAc)2Biphenyl and other aryl-tethered derivatives nih.gov

Deeper Multiscale Computational Modeling and Data-Driven Insights

Computational chemistry and data science are transformative tools for accelerating chemical research.

Multiscale Computational Modeling: Predictive modeling can provide deep insights into the behavior of 8-amino-2,3-dihydro-4(1H)-quinolinone, guiding experimental efforts. numberanalytics.com

Mechanism and Selectivity: Multiscale modeling, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can be used to elucidate reaction mechanisms and predict the stereochemical outcomes of asymmetric syntheses. frontiersin.orgresearchgate.net This involves treating the reacting core with high-level QM theory while the surrounding environment is described by computationally less expensive MM force fields. frontiersin.orgmolbnl.it Such studies can help in the rational design of more efficient and selective catalysts. kit.edu

Property Prediction: Computational methods can predict structural, electronic, and thermodynamic properties, offering a deeper understanding of the molecule's fundamental characteristics. researchgate.netmolbnl.it

Data-Driven Insights: The integration of high-throughput experimentation with artificial intelligence can revolutionize the discovery process.

Predictive Modeling: By generating large datasets through high-throughput synthesis and profiling, machine learning models can be trained to predict reaction success and molecular properties like solubility and lipophilicity. nih.gov This data-driven approach can identify the most promising substrate combinations and synthetic routes with a high degree of confidence. nih.gov

Virtual Screening: AI-assisted platforms can perform virtual screening of vast chemical spaces to identify novel derivatives of 8-amino-2,3-dihydro-4(1H)-quinolinone with desired properties, streamlining the hit discovery and optimization process. nih.gov

Expanding the Scope of Non-Biological Applications

While quinolinone derivatives are often explored for their biological activity, their unique chemical structures suggest potential in materials science and catalysis. mdpi.comresearchgate.net

Fluorescent Materials: Quinoline-fused dihydro/spiro-quinazolinones have been shown to possess interesting photophysical properties. nih.gov The fluorescence of 8-amino-2,3-dihydro-4(1H)-quinolinone and its derivatives should be systematically investigated. This could lead to applications as organic light-emitting diodes (OLEDs), fluorescent probes, or sensors. nih.govresearchgate.net

Ligands for Catalysis: The 8-aminoquinoline motif is an excellent chelating agent for metal ions. mdpi.comnih.gov Novel derivatives of 8-amino-2,3-dihydro-4(1H)-quinolinone could be designed as chiral ligands for asymmetric catalysis, building upon existing work with related structures. mdpi.com

Organic Semiconductors: The electronic properties of organic molecules are central to their use in devices. Multiscale simulation approaches can be used to rationally design organic semiconductors with improved charge mobility, a strategy that could be applied to novel materials based on the dihydroquinolinone scaffold. kit.edu

Design and Synthesis of Advanced Dihydroquinolinone-Based Chemical Tools

The dihydroquinolinone scaffold can be considered a "privileged structure" in medicinal chemistry, making it an excellent starting point for the development of sophisticated chemical tools. mdpi.comarxiv.org

Scaffold-Based Drug Discovery: Deep learning models can perform molecule generation based on a defined scaffold, ensuring that newly designed molecules retain the core structure while exploring diverse side chains to optimize for specific properties, such as binding to a biological target. arxiv.org

Chemical Probes: Derivatization with reporter tags, such as fluorophores or biotin, could convert 8-amino-2,3-dihydro-4(1H)-quinolinone into chemical probes. These tools are invaluable for studying biological processes, for example, through imaging mass spectrometry to determine spatial localization in tissues or for identifying protein targets. nih.gov

Bifunctional Molecules: The scaffold can serve as a building block for creating bifunctional or multi-target agents. By linking it to other pharmacophores, it may be possible to design molecules that modulate multiple biological pathways simultaneously, a strategy of growing interest in drug discovery. mdpi.com

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.